Ethyl 3,3-dimethoxycyclobutanecarboxylate
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Overview
Description
Ethyl 3,3-dimethoxycyclobutane-1-carboxylate is an organic compound with the molecular formula C8H14O4. It is a cyclobutane derivative, characterized by the presence of two methoxy groups and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethoxycyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclobutanone. This intermediate is then esterified with ethanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 3,3-dimethoxycyclobutane-1-carboxylate may involve continuous flow processes to optimize yield and efficiency. The use of high-pressure reactors and automated systems can enhance the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3,3-dimethoxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclobutane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane rings.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive molecules.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethoxycyclobutane-1-carboxylate involves its reactivity towards various chemical reagents. The methoxy groups and ester functionality provide sites for nucleophilic attack, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,1-dicarboxylate: Similar in structure but lacks the methoxy groups.
Ethyl cyclobutane-1-carboxylate: Contains a single ester group without methoxy substituents.
3,3-Dimethoxycyclobutanone: An intermediate in the synthesis of ethyl 3,3-dimethoxycyclobutane-1-carboxylate.
Uniqueness
Ethyl 3,3-dimethoxycyclobutane-1-carboxylate is unique due to the presence of both methoxy groups and an ester functionality on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
115118-69-9 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3,3-dimethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-4-13-8(10)7-5-9(6-7,11-2)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
XDEBGHJYYJVQPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C1)(OC)OC |
Origin of Product |
United States |
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